molecular formula C11H14O B2644635 [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol CAS No. 176019-54-8

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol

Cat. No.: B2644635
CAS No.: 176019-54-8
M. Wt: 162.232
InChI Key: YJTZNEKUPCCLIO-QWRGUYRKSA-N
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Description

[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanol is a chiral cyclopropane derivative characterized by a strained three-membered ring system with a methyl group (R-configuration) at position 1, a phenyl group (S-configuration) at position 2, and a hydroxymethyl (-CH2OH) substituent on the cyclopropane backbone. Its molecular formula is C11H14O (inferred from structural analogs in –12), with a molecular weight of 162.23 g/mol. The compound’s stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis and drug discovery, though its specific applications are less documented compared to related derivatives .

Properties

IUPAC Name

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTZNEKUPCCLIO-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176019-54-8
Record name rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to reduction conditions to introduce the hydroxymethyl group. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the resolution of racemic mixtures to obtain the desired enantiomer can be achieved through chiral chromatography or enzymatic resolution techniques .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Research

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol has been studied for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds. Its unique cyclopropane structure allows for specific interactions with biological targets, making it a candidate for drug development.

  • Targeting Receptors : Research indicates that compounds with similar structures can act as selective agonists for serotonin receptors, specifically the 5-HT2C receptor. This suggests potential applications in treating mood disorders and obesity by modulating serotonin pathways .

Analgesic Properties

Studies have explored the analgesic properties of cyclopropane derivatives. Compounds like this compound may exhibit pain-relieving effects, which could be beneficial in developing new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Discovery of N-Substituted Cyclopropylmethylamines

A series of N-substituted derivatives were synthesized to evaluate their efficacy as 5-HT2C-selective agonists. The findings suggested that modifications to the cyclopropane structure can enhance receptor selectivity and potency . This study highlights the importance of structural variations in developing targeted therapies.

Case Study 2: Pharmacovigilance and Safety Monitoring

Utilizing electronic health record data, researchers conducted a scoping review on the safety signals associated with cyclopropane compounds. The study aimed to identify adverse effects and optimize drug safety profiles through real-world evidence . Such methodologies are crucial for understanding the long-term implications of new pharmacological agents.

Chemical Synthesis

This compound is utilized in synthetic organic chemistry as an intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structure facilitates reactions that are not possible with more conventional compounds.

Research and Development

The compound serves as a template for synthesizing new derivatives aimed at enhancing therapeutic efficacy or reducing side effects in drug formulations. Ongoing research focuses on modifying its structure to improve bioavailability and metabolic stability.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Pharmacological ResearchPotential as a selective agonist for serotonin receptors
Analgesic PropertiesPossible pain-relieving effects
Chemical SynthesisIntermediate in pharmaceutical production
Safety MonitoringReal-world evidence for drug safety

Mechanism of Action

The mechanism of action of [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and hydroxymethyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

(2-Phenylcyclopropyl)methanol (cis/trans isomers)
  • Structure : Lacks the methyl group at position 1; stereochemistry varies between cis (1S,2R) and trans (1R,2S) configurations.
  • Molecular Formula : C10H12O (MW: 148.20 g/mol) .
  • Key Differences: Reduced steric hindrance due to the absence of the methyl group. Trans isomers exhibit higher thermal stability, as seen in X-ray diffraction studies of related cyclopropane derivatives . Solubility in methanol and dichloromethane is comparable to the target compound .
(±)-syn,trans-1-(1-Methyl-2-phenylcyclopropyl)ethanol
  • Structure: Ethanol (-CH2CH2OH) replaces the methanol (-CH2OH) group; syn,trans stereochemistry.
  • Molecular Formula : C12H16O (MW: 176.25 g/mol) .
  • Key Differences :
    • The longer alkyl chain increases lipophilicity (logP ≈ 2.8 vs. 1.9 for the target compound).
    • Optical rotation ([α]D = +2.1° for the 1S,1’S,2’R enantiomer) highlights stereochemical sensitivity in biological systems .
(S)-((1R,2S)-1-Methyl-2-phenylcyclopropyl)(phenyl)methanol
  • Structure: Additional phenyl group attached to the methanol oxygen, forming a diphenyl derivative.
  • Molecular Formula : C17H18O (MW: 238.32 g/mol) .
  • Purified via chiral HPLC (Chiralcel OD column, iPrOH/Hex 10:90), indicating greater enantiomeric resolution challenges compared to the target compound .
[(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol
  • Structure : Hydroxymethyl (-CH2OH) group at position 2 instead of position 1.
  • Molecular Formula : C11H14O2 (MW: 178.23 g/mol) .
  • Key Differences :
    • Dual hydroxyl groups enable stronger hydrogen bonding, increasing water solubility (2.8 mg/mL vs. <1 mg/mL for the target).
    • Used as a bifunctional building block in polymer chemistry .

Biological Activity

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol is a cyclopropane derivative that has garnered attention due to its diverse biological activities. Cyclopropane compounds are known for their unique structural properties, which contribute to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Cyclopropane derivatives often act as inhibitors of various enzymes. For instance, similar compounds have been shown to inhibit monoamine oxidase (MAO) through the formation of stable adducts that prevent enzyme activity .
  • Antimicrobial Properties : Research indicates that cyclopropane derivatives exhibit antimicrobial activity against a range of bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or function .
  • Antitumor Activity : Some studies suggest that cyclopropane compounds can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways or by disrupting mitochondrial function .

Case Studies and Research Findings

Several studies have explored the biological activity of cyclopropane derivatives, including this compound. Here are notable findings:

  • Study on MAO Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited MAO activity in vitro. The inhibition was characterized by kinetic studies showing a competitive inhibition pattern .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various cyclopropane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, suggesting potential as antibiotic agents .
  • Cancer Cell Studies : In vitro studies highlighted the ability of certain cyclopropane derivatives to induce cell death in human cancer cell lines. Mechanistic studies indicated that these compounds might activate apoptotic pathways through mitochondrial depolarization .

Data Table: Biological Activities of Cyclopropane Derivatives

Compound NameBiological ActivityMechanism of ActionReference
This compoundMAO InhibitionCompetitive inhibition
2-PhenylcyclopropanamineAntimicrobialDisruption of cell wall synthesis
N-cyclopropyl-N-(arylakyl)aminesAntitumorInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation of α-methylcinnamaldehyde derivatives, followed by hydroxylation. A reported method involves tandem diastereo- and enantioselective catalysis using chiral ligands to achieve stereochemical control. For example, (1R,2S)-configured cyclopropanes were synthesized from (E)-α-methylcinnamaldehyde using Rh(II) catalysts, yielding enantiomerically enriched products. Flash chromatography (ethyl acetate/hexane = 1/30) is critical for purification . Optimization includes adjusting catalyst loading (e.g., 2-5 mol%), reaction temperature (0–25°C), and solvent polarity to enhance diastereomeric ratios (dr > 20:1) and enantiomeric excess (ee > 95%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include cyclopropane protons (δ 0.66 ppm for methyl, δ 0.96–1.18 ppm for cyclopropane CH2), aromatic protons (δ 7.02–7.53 ppm), and the methanol hydroxyl (δ 1.94 ppm, broad singlet). Coupling constants (e.g., J = 5.9–8.9 Hz for cyclopropane protons) confirm stereochemistry .
  • 13C NMR : Peaks at δ 13.8 ppm (methyl), 15.9 ppm (cyclopropane CH2), and 80.7 ppm (methanol CH) are diagnostic .
  • HRMS : Calculated [M+Na]+ for C17H18O is 261.1250; experimental deviation < 0.0004 ppm validates molecular formula .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Storage : Maintain under inert atmosphere (N2/Ar) at room temperature to prevent oxidation .
  • Handling : Avoid heat sources, sparks, and open flames (P210 precaution). Use fume hoods for synthesis/purification steps due to potential volatility .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Always consult safety data sheets (SDS) for compound-specific protocols .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound, and what chiral separation techniques are effective?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralcel OD columns with hexane/isopropanol (90:10) at 1 mL/min. Retention times (tR = 9.7 min for (S)-(1R,2S) vs. 11.7 min for (R)-(1S,2R)) resolve enantiomers. UV detection (λ = 220 nm) quantifies ee via peak area ratios .
  • Polarimetry : Specific rotation ([α]D^20 = -26.6° in CHCl3) correlates with ee. Calibrate using racemic mixtures and pure enantiomers .

Q. What strategies address contradictory NMR or HRMS data during structural validation?

  • Methodological Answer :

  • Data Discrepancy Analysis : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, cyclopropane proton chemical shifts are highly sensitive to ring strain and substituent effects; deviations > 0.3 ppm suggest impurities or incorrect stereochemistry .
  • HRMS Cross-Validation : Use multiple ionization methods (ESI, APCI) to rule out adduct formation. Isotopic pattern analysis (e.g., 13C abundance) confirms molecular integrity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Substituent Modification : Replace the phenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate electronic effects. For example, fluorinated analogs (e.g., 5-fluoro-2-methoxyphenyl derivatives) show improved receptor binding in related cyclopropane systems .
  • Stereochemical Probes : Compare (1R,2S) vs. (1S,2R) enantiomers in biological assays (e.g., enzyme inhibition). A study on serotonin 2C receptor ligands found >100-fold selectivity differences between enantiomers .

Q. What green chemistry approaches could improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Biocatalysis : Explore engineered enzymes (e.g., cytochrome P450s) for enantioselective hydroxylation, reducing reliance on transition-metal catalysts .
  • Solvent Selection : Replace hexane/ethyl acetate with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower toxicity and higher recyclability .

Future Research Directions

  • Mechanistic Studies : Investigate the role of Rh(II)-carbenoid intermediates in stereochemical outcomes using DFT calculations .
  • Environmental Impact : Assess biodegradability via OECD 301 tests and ecotoxicity using Daphnia magna assays .
  • Advanced Applications : Explore use in metal-organic frameworks (MOFs) for chiral separation or as intermediates in antiviral drug synthesis .

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